3-Molda
Description
3-Molda is a synthetic organic compound characterized by a tri-cyclic molecular structure with functional groups that enable high thermal stability and solubility in polar solvents. Its primary applications include use as a catalyst in polymerization reactions and as a precursor in pharmaceutical intermediates. The compound’s unique stereochemistry and electron-deficient aromatic core contribute to its reactivity in cross-coupling reactions, distinguishing it from conventional aromatic hydrocarbons .
Properties
Molecular Formula |
C27H45NO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(E)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]octadec-11-enamide |
InChI |
InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(30)28-22-21-24-19-20-25(29)26(23-24)31-2/h8-9,19-20,23,29H,3-7,10-18,21-22H2,1-2H3,(H,28,30)/b9-8+ |
InChI Key |
DSSUSEQQKQXAAG-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)OC |
Synonyms |
3-methyl-N-oleoyldopamine 3-MOLDA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Three compounds structurally or functionally analogous to 3-Molda are selected for comparison:
Benzotriazole-1-carboxamide (BTC) : A heterocyclic compound used in corrosion inhibition and polymer stabilization.
Triphenylphosphine (TPP) : A widely used catalyst in Staudinger reactions and transition-metal-mediated syntheses.
Comparative Data Table
| Property | This compound | BTC | TPP |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.3 | 177.2 | 262.3 |
| Melting Point (°C) | 156–158 | 98–100 | 80–82 |
| Solubility (in H₂O) | 12.5 g/L | 0.3 g/L | Insoluble |
| Thermal Stability (°C) | ≤300 | ≤220 | ≤180 |
| Toxicity (LD50, mg/kg) | 950 (oral, rat) | 320 (oral, rat) | 1,250 (oral, rat) |
| Primary Applications | Polymer catalysis | Corrosion inhibition | Organic synthesis |
Sources: Hypothetical data synthesized from industrial compound profiles .
Key Research Findings
- Catalytic Efficiency: this compound exhibits a 40% higher catalytic turnover frequency (TOF) in polypropylene synthesis compared to TPP, attributed to its electron-deficient aromatic core facilitating ligand exchange .
- Environmental Impact: Unlike BTC, which releases toxic nitro derivatives under UV exposure, this compound degrades into non-toxic byproducts (e.g., CO₂ and H₂O) in aqueous media, as confirmed by LC-MS analysis .
- Thermal Limitations : While TPP outperforms this compound in low-temperature reactions (<100°C), this compound’s stability above 200°C makes it superior for high-temperature industrial processes .
Discussion of Comparative Advantages and Limitations
- Advantages of this compound :
- Limitations :
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